molecular formula C19H19N3S B2676893 3-(Isobutylsulfanyl)-5,6-diphenyl-1,2,4-triazine CAS No. 353479-43-3

3-(Isobutylsulfanyl)-5,6-diphenyl-1,2,4-triazine

Cat. No. B2676893
CAS RN: 353479-43-3
M. Wt: 321.44
InChI Key: KIDACWGZHSFZOW-UHFFFAOYSA-N
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Description

3-(Isobutylsulfanyl)-5,6-diphenyl-1,2,4-triazine (IBSP-DTPT) is a novel triazine compound that has recently been developed and studied for its potential applications in various scientific fields. This compound is a derivative of the triazine family, which is known for its stability, versatility and low toxicity. IBSP-DTPT is a promising compound for use in a variety of scientific applications due to its unique structure and properties.

Scientific Research Applications

Corrosion Inhibition

Triazine derivatives, including those structurally similar to 3-(Isobutylsulfanyl)-5,6-diphenyl-1,2,4-triazine, have been extensively studied for their corrosion inhibition properties. For instance, Singh et al. (2018) explored the corrosion inhibition performance of three triazine derivatives on mild steel in hydrochloric acid, demonstrating high inhibition efficiencies that suggest potential applications in protecting metals against corrosion (Singh et al., 2018).

Molecular Structure Analysis

Wolińska et al. (2012) and Ayato et al. (1981) conducted studies focusing on the molecular structures of triazine derivatives. These investigations provide insights into the structural characteristics of triazine compounds, which could be pivotal for understanding their reactivity and potential applications in materials science (Wolińska et al., 2012); (Ayato et al., 1981).

Antitumor Activity

Research on triazine derivatives also extends to the evaluation of their antitumor activities. Abou-Elregal et al. (2018) discussed the reactions of 3-hyrazino-5,6-diphenyl-1,2,4-triazine with various carbonyl compounds, leading to the formation of triazine and fused-triazine derivatives, some of which exhibited significant antitumor activity (Abou-Elregal et al., 2018).

Chemical Synthesis and Reactions

The chemical behavior of triazine derivatives towards various reagents has been a subject of study, highlighting their versatility in synthesis and potential for creating a wide array of chemical entities. Abdel-Rahman et al. (2015) reviewed the synthesis and reactions of 3-functionalized 5,6-diphenyl-1,2,4-triazines, emphasizing their importance in medicinal, pharmacological, and biological applications (Abdel-Rahman et al., 2015).

Advanced Material Applications

Triazine derivatives are also explored for their applications in advanced materials. For example, Liu et al. (2018) introduced 4,6-diphenyl-1,3,5-triazine as a rotor in the construction of aggregation-induced emission (AIE) fluorophores, demonstrating their potential in reversible piezofluorochromic behaviors and organic light-emitting diodes (OLEDs) (Liu et al., 2018).

properties

IUPAC Name

3-(2-methylpropylsulfanyl)-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S/c1-14(2)13-23-19-20-17(15-9-5-3-6-10-15)18(21-22-19)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDACWGZHSFZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isobutylthio)-5,6-diphenyl-1,2,4-triazine

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